![molecular formula C10H10N2O2S B6244503 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol CAS No. 1534132-49-4](/img/new.no-structure.jpg)
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol
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Overview
Description
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is a compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzene ring with two hydroxyl groups and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of 2-aminothiazole with a benzene derivative containing hydroxyl groups under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts would be made to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
Scientific Research Applications
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The hydroxyl groups on the benzene ring may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The aminomethyl group can form ionic interactions with negatively charged sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzene-1,2-diol: Similar structure but lacks the thiazole ring.
2-aminothiazole: Contains the thiazole ring but lacks the benzene ring with hydroxyl groups.
4-(2,5-dichlorothienyl)-1,3-thiazole: Another thiazole derivative with different substituents.
Uniqueness
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is unique due to the combination of the thiazole ring and the benzene ring with hydrox
Properties
CAS No. |
1534132-49-4 |
---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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